5-Ethylpyridine-2-carboxylic acid hydrochloride

Description

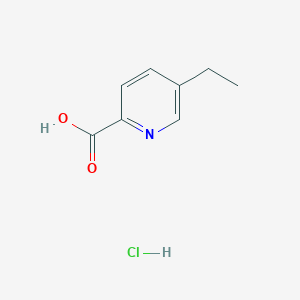

5-Ethylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative featuring an ethyl substituent at the 5-position and a carboxylic acid group at the 2-position, modified into its hydrochloride salt form. This compound is structurally characterized by its heteroaromatic pyridine ring, which confers unique electronic and steric properties. The hydrochloride salt form typically enhances solubility in polar solvents, facilitating its use in biological assays or synthetic reactions .

Properties

IUPAC Name |

5-ethylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h3-5H,2H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSREKSIWDGDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344685-46-5 | |

| Record name | 5-ethylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-2-carboxylic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 5-ethylpyridine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then formed by treating the carboxylic acid with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using pyridine and ethyl halides. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through crystallization and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Ethylpyridine-2-carboxylic acid hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylate salts or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Chemistry: 5-Ethylpyridine-2-carboxylic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving pyridine derivatives .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Ethylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-ethylpyridine-2-carboxylic acid hydrochloride with structurally or functionally related hydrochlorides and carboxylic acid derivatives, based on available evidence:

Key Findings:

Structural Diversity :

- Pyridine/pyrimidine derivatives (e.g., This compound and 2-chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit planar aromatic rings suited for π-π interactions in drug-receptor binding. In contrast, pyrrolidine-based compounds (e.g., (2S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride ) offer conformational flexibility for targeting enzymes with deep active sites .

- Substituents like chlorine (in pyrimidine derivatives) or ethyl groups (in pyridine analogs) modulate electronic properties and solubility, impacting bioavailability .

Biological Activity :

- Hydrochloride salts of aromatic amines (e.g., butenafine hydrochloride ) show potent antifungal activity (IC₅₀ values in nM range), while alkaloid hydrochlorides like yohimbine hydrochloride target neurological receptors . This suggests that This compound could be optimized for similar protease inhibition roles, though direct evidence is lacking.

Analytical and Synthetic Utility :

Biological Activity

5-Ethylpyridine-2-carboxylic acid hydrochloride is a compound of significant interest in biological research due to its potential applications in enzyme interactions, metabolic pathways, and pharmaceutical synthesis. This article will explore its biological activity, mechanisms of action, and relevant research findings.

This compound features a carboxylic acid group that can interact with various biological targets, such as enzymes and receptors. The ethyl group enhances hydrophobic interactions, which can improve the compound's binding affinity to these targets.

Key Mechanisms:

- Hydrogen Bonding: The carboxylic acid group forms hydrogen bonds with active sites on enzymes, influencing their catalytic activity.

- Hydrophobic Interactions: The ethyl group contributes to the overall hydrophobic character of the molecule, affecting its solubility and interaction with lipid membranes.

Enzyme Interactions

Research indicates that this compound is utilized in studies focused on enzyme interactions. It serves as a model compound in investigating metabolic pathways involving pyridine derivatives, which are essential for various biological processes.

Comparative Analysis with Similar Compounds

A comparison with other pyridine derivatives highlights the unique properties of this compound:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 5-Methylpyridine-2-carboxylic acid | Structure | Moderate antibacterial activity |

| 5-Propylpyridine-2-carboxylic acid | Structure | Lower binding affinity compared to ethyl derivative |

| This compound | Structure | Enhanced binding due to hydrophobic interactions |

This table illustrates that the ethyl substitution provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications in biological systems.

Case Studies

- Enzyme Interaction Study : A study focusing on the interaction of this compound with specific metabolic enzymes demonstrated that this compound could modulate enzyme activity significantly. The findings suggested that the compound could serve as a potential inhibitor or activator depending on the enzyme's nature and conditions.

- Antimicrobial Efficacy : In vitro tests conducted on related pyridine compounds revealed strong antibacterial properties against E. coli and Bacillus subtilis, suggesting that this compound may exhibit similar effects, warranting further investigation into its antimicrobial potential .

Q & A

Q. What safety protocols should be followed when handling 5-ethylpyridine-2-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid direct contact. Dust formation should be minimized using fume hoods or closed systems. In case of spills, collect the compound using non-sparking tools and store it in sealed containers for proper disposal. Ventilation systems must ensure airborne concentrations remain below exposure limits. Environmental contamination risks require immediate containment to prevent drainage entry .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment. A method using a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) at 1 mL/min flow rate can be adapted. UV detection at 207–210 nm is optimal for pyridine derivatives. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy should be employed to identify functional groups like carboxylic acid and ethylpyridine moieties .

Q. How can the solubility of this compound be determined for formulation studies?

- Methodological Answer: Conduct a phase solubility analysis in solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C. Use UV-Vis spectroscopy or gravimetric methods to measure saturation points. For pH-dependent solubility, titrate the compound in buffered solutions (pH 1–12) and monitor dissolution via turbidimetry or HPLC .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data interpretation for pyridine derivatives like this compound?

- Methodological Answer: Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based chemical shift calculations). For stereochemical ambiguities, employ NOESY or ROESY to analyze spatial proximities. Contradictions in integration ratios may require purity reassessment via HPLC or mass spectrometry .

Q. How can synthesis yield be optimized for this compound under varying catalytic conditions?

- Methodological Answer: Test catalysts such as thiamine hydrochloride (0.5–2 mol%), which has shown efficacy in pyridine-related multicomponent reactions. Vary reaction parameters: temperature (25–80°C), solvent polarity (water vs. ethanol), and stoichiometry. Monitor progress via TLC or in-situ IR. For reproducibility, ensure rigorous drying of reactants and inert atmospheres to mitigate hydrolysis side reactions .

Q. What methodologies are effective in identifying and quantifying degradation products of this compound?

- Methodological Answer: Subject the compound to forced degradation (heat, light, acidic/alkaline conditions). Analyze degraded samples using LC-MS/MS with a Q-TOF detector for accurate mass determination. Quantify impurities via external calibration curves. For structural elucidation, isolate degradation products using preparative HPLC and characterize via NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months). Use HPLC to track potency loss and impurity formation. For long-term stability, store samples at 25°C/60% RH and compare degradation kinetics. Statistical analysis (e.g., Arrhenius modeling) predicts shelf life under standard conditions .

Data Presentation and Critical Analysis

-

Tabulated Example: HPLC Method Validation Parameters

Parameter Result Acceptance Criteria Linearity (R²) 0.9999 ≥0.999 Recovery (%) 99.67–100.1 98–102% Precision (RSD%) 1.2–1.3 ≤2% -

Statistical Analysis:

Use Student’s t-test or ANOVA to compare batch-to-batch variability. For method robustness, vary column batches and mobile phase ratios, and assess impact on retention time and peak symmetry .

Contradictions and Limitations in Current Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.